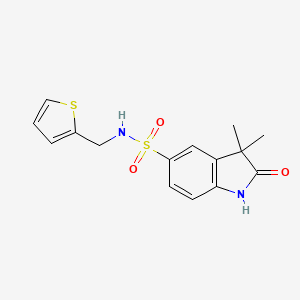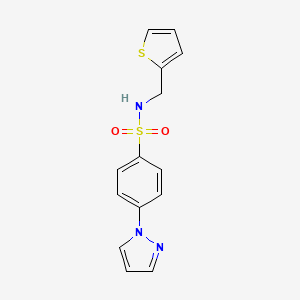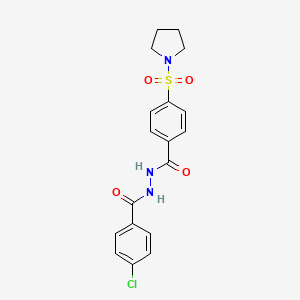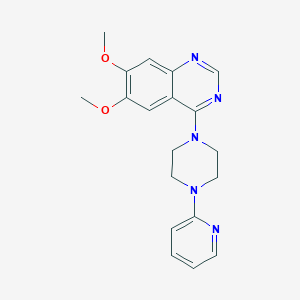
3,3-dimethyl-2-oxo-N-(2-thienylmethyl)indoline-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-dimethyl-2-oxo-N-(2-thienylmethyl)indoline-5-sulfonamide, also known as SU6656, is a synthetic small molecule inhibitor of Src-family kinases. It has been widely used in scientific research as a tool to investigate the roles of Src-family kinases in various biological processes.
Wirkmechanismus
3,3-dimethyl-2-oxo-N-(2-thienylmethyl)indoline-5-sulfonamide inhibits the activity of Src-family kinases by binding to the ATP-binding site of the kinase domain. It has been shown to be a potent and selective inhibitor of Src-family kinases, with IC50 values in the low nanomolar range. This compound has also been shown to inhibit other kinases, such as Abl, Lck, and Yes, but at higher concentrations.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the proliferation, migration, and invasion of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis and cell cycle arrest in cancer cells. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in macrophages and other immune cells. Moreover, this compound has been shown to inhibit osteoclast differentiation and bone resorption, suggesting its potential use in the treatment of osteoporosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3,3-dimethyl-2-oxo-N-(2-thienylmethyl)indoline-5-sulfonamide in lab experiments is its potency and selectivity for Src-family kinases. It allows researchers to specifically investigate the roles of Src-family kinases in various biological processes. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions in the research of 3,3-dimethyl-2-oxo-N-(2-thienylmethyl)indoline-5-sulfonamide. Firstly, the development of more potent and selective inhibitors of Src-family kinases may lead to the discovery of new therapeutic targets for the treatment of human diseases. Secondly, the investigation of the roles of Src-family kinases in various biological processes, such as cell migration, invasion, and survival, may provide insights into the underlying mechanisms of human diseases. Lastly, the evaluation of the pharmacokinetics and pharmacodynamics of this compound in preclinical and clinical studies may provide a basis for its potential use in the treatment of human diseases.
Synthesemethoden
The synthesis of 3,3-dimethyl-2-oxo-N-(2-thienylmethyl)indoline-5-sulfonamide involves several steps. Firstly, 3,3-dimethyl-2-oxoindoline-5-sulfonamide is reacted with 2-bromoethylthiophene to form N-(2-thienylmethyl)-3,3-dimethyl-2-oxoindoline-5-sulfonamide. This intermediate is then reacted with sodium hydride and 3-bromopropyl bromide to produce this compound. The overall yield of the synthesis is approximately 20%.
Wissenschaftliche Forschungsanwendungen
3,3-dimethyl-2-oxo-N-(2-thienylmethyl)indoline-5-sulfonamide has been widely used in scientific research as a tool to investigate the roles of Src-family kinases in various biological processes. Src-family kinases are a family of non-receptor tyrosine kinases that play important roles in cell proliferation, differentiation, adhesion, migration, and survival. Aberrant activation of Src-family kinases has been implicated in the development and progression of various human diseases, including cancer, inflammation, and osteoporosis.
Eigenschaften
IUPAC Name |
3,3-dimethyl-2-oxo-N-(thiophen-2-ylmethyl)-1H-indole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-15(2)12-8-11(5-6-13(12)17-14(15)18)22(19,20)16-9-10-4-3-7-21-10/h3-8,16H,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMGPRMCEZCNQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CS3)NC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[2-Methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}-4-pyridin-2-ylpiperazine](/img/structure/B7478934.png)
![N-(4-chlorophenyl)-1-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-3-carboxamide](/img/structure/B7478940.png)

![N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B7478951.png)
![5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-3,4-diphenyl-1H-pyridazin-6-one](/img/structure/B7478956.png)

![N-{3-[benzyl(methyl)amino]propyl}-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7478964.png)

![4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxy-N-(2,4,6-trimethylphenyl)benzamide](/img/structure/B7478980.png)
![1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B7478982.png)


![N-(3,5-dichlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7478992.png)